Strategic Application and Physicochemical Profiling of Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) in Advanced Peptide Synthesis
Strategic Application and Physicochemical Profiling of Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) in Advanced Peptide Synthesis
Executive Summary & Mechanistic Rationale
Fmoc-D-Lys-OtBu·HCl (CAS 2250436-42-9) is a highly specialized, orthogonally protected chiral amino acid derivative engineered for complex peptide synthesis and bioconjugation, as detailed by 1[1]. Unlike standard solid-phase peptide synthesis (SPPS) building blocks (e.g., Fmoc-Lys(Boc)-OH) where the α-carboxyl is free for coupling and the side-chain is protected, Fmoc-D-Lys-OtBu·HCl reverses this paradigm.
Its IUPAC designation—tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate hydrochloride—reveals its strategic utility according to 2[2]. The α-amine is Fmoc-protected, the α-carboxyl is masked as a tert-butyl (OtBu) ester, and the ε-amine is completely free as a reactive hydrochloride salt. This unique structural topology allows researchers to perform site-specific derivatization on the ε-amine prior to main-chain peptide elongation. Furthermore, the incorporation of the D-enantiomer introduces critical proteolytic resistance, making it an invaluable asset in the design of therapeutic peptides with extended plasma half-lives, as noted by 3[3].
Physicochemical Properties & Quantitative Data
Accurate physicochemical characterization is critical for predicting solubility, reaction kinetics, and stability during synthesis. The following table summarizes the core properties of Fmoc-D-Lys-OtBu·HCl.
| Property | Value | Causality / Significance | Source |
| CAS Number | 2250436-42-9 / 2413365-27-0 | Primary identifiers for regulatory and procurement tracking. | 4[4] |
| Molecular Formula | C25H32N2O4·HCl | Indicates the presence of the free ε-amine as a stable salt. | 2[2] |
| Molecular Weight | 461.00 g/mol | Essential for accurate stoichiometric calculations during coupling. | 1[1] |
| Appearance | White to off-white powder | Visual indicator of purity; discoloration suggests degradation. | 1[1] |
| Melting Point | 94 - 100 °C | Broad range typical of complex hydrochloride salts. | 4[4] |
| Optical Rotation | [α]D20 = +15.5 to +17.0 ° | Validates the enantiomeric purity of the D-isomer. | 1[1] |
| Storage Conditions | 2 - 8 °C, sealed and dry | Prevents premature hydrolysis of the acid-labile OtBu ester. | 5[5] |
Structural Logic & Orthogonal Reactivity
The true power of Fmoc-D-Lys-OtBu·HCl lies in its orthogonal protection scheme. Orthogonality implies that one protecting group can be removed under specific chemical conditions without affecting the others, allowing for highly controlled, multi-step molecular assembly.
Orthogonal reactivity profile of Fmoc-D-Lys-OtBu·HCl enabling site-specific modifications.
Self-Validating Experimental Protocol: Site-Specific ε-Amine Derivatization
To ensure high-fidelity synthesis, the following protocol details the coupling of a generic carboxylic acid payload (R-COOH) to the ε-amine of Fmoc-D-Lys-OtBu·HCl, followed by N-terminal deprotection. Every step is paired with a self-validating quality control measure to ensure trustworthiness.
Phase 1: Freebasing the ε-Amine
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Action: Dissolve 1.0 eq (461 mg, 1.0 mmol) of Fmoc-D-Lys-OtBu·HCl in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 2.0 eq (348 µL, 2.0 mmol) of N,N-Diisopropylethylamine (DIPEA).
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Causality: The compound exists as a stable hydrochloride salt to prevent spontaneous intermolecular side-reactions during storage, as supported by 5[5]. DIPEA acts as a non-nucleophilic base to neutralize the HCl, liberating the highly nucleophilic free ε-amine. DMF is utilized due to its high dielectric constant, ensuring complete solvation of the hydrophobic Fmoc and OtBu moieties.
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Self-Validation: Perform a Kaiser test on a 5 µL aliquot. A positive result (deep blue color) confirms the successful generation of the free primary amine.
Phase 2: Payload Activation and Regioselective Coupling
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Action: In a separate vial, dissolve 1.1 eq of the payload (R-COOH) in 3 mL DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes, then transfer this activated mixture to the lysine solution from Phase 1. Stir for 2 hours at room temperature.
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Causality: HATU rapidly converts the payload's carboxylic acid into a highly reactive O-Atab ester. This prevents epimerization of the payload and drives the acylation of the ε-amine to completion. Because the α-amine is shielded by the Fmoc group and the α-carboxyl by the OtBu ester, the reaction is absolutely regioselective, a principle highlighted by 3[3] and 1[1].
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Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the Fmoc-D-Lys-OtBu free base peak (m/z ~425.2 [M+H]+) and the emergence of the product mass confirms successful coupling. A subsequent negative Kaiser test (yellow color) validates the total consumption of the ε-amine.
Phase 3: Orthogonal N-Terminal Deprotection
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Action: Treat the purified conjugate with a solution of 20% piperidine in DMF (v/v) for 15 minutes at room temperature.
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Causality: Piperidine abstracts the acidic proton from the fluorenyl ring of the Fmoc group, triggering a β-elimination mechanism as described by []. This releases the free α-amine, priming the molecule for standard solid-phase or solution-phase N-terminal elongation. The OtBu ester remains completely unaffected under these basic conditions.
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Self-Validation: Monitor the UV-Vis absorbance of the reaction mixture at 301 nm. The formation of the dibenzofulvene-piperidine adduct provides a quantifiable, real-time metric of Fmoc removal.
Pharmacological Impact of D-Isomer Incorporation
Beyond its synthetic utility, the stereochemistry of Fmoc-D-Lys-OtBu·HCl plays a pivotal role in drug development. Endogenous human proteases are stereoselective, predominantly recognizing and cleaving L-amino acid peptide bonds. By strategically incorporating D-lysine into a peptide sequence, researchers introduce severe steric hindrance at the enzymatic active site, a mechanism supported by [].
Logical pathway demonstrating the pharmacokinetic benefits of D-amino acid incorporation.
This chiral inversion dramatically reduces the clearance rate of the therapeutic peptide, extending its plasma half-life and sustaining target engagement without altering the fundamental physicochemical properties of the side chain.
References[3] Title: tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate - Benchchem: Chemical Structure and Properties
Source: Benchchem URL: [] Title: Fmoc-D-Lys-OtBu - (CAS 2250436-42-9) - BOC Sciences Source: BOC Sciences URL: [4] Title: Fmoc-D-Lys-OtBu·HCl, >99% | Ottokemi™ | India - Laboratory Chemicals Source: Ottokemi URL: [2] Title: Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem Source: PubChem (NIH) URL: [5] Title: Fmoc-D-Lys-OtBu.HCl | 2413365-27-0 - Sigma-Aldrich Source: Sigma-Aldrich URL: [] Title: Fmoc Amino Acids - BOC Sciences Source: BOC Sciences URL: [1] Title: Nα -Fmoc-D-Lysine tert-butyl ester hydrochloride - Chem-Impex Source: Chem-Impex URL:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-D-Lys-OtBu HCl | C25H33ClN2O4 | CID 162420818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate | 2250436-42-9 | Benchchem [benchchem.com]
- 4. CAS 2250436-42-9 | Fmoc-D-Lys-OtBu·HCl, >99% | Ottokemi™ | India [ottokemi.com]
- 5. Fmoc-D-Lys-OtBu.HCl | 2413365-27-0 [sigmaaldrich.com]
